molecular formula C16H27ClN2O B4063019 N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride

N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride

Cat. No. B4063019
M. Wt: 298.8 g/mol
InChI Key: CEGCQEGZOZTBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, which is a neurotransmitter that is involved in learning and memory. Memantine was first synthesized in the late 1960s, and it has since become an important drug for the treatment of Alzheimer's disease.

Scientific Research Applications

Pharmacological Potential in Neurodegenerative Diseases

Adamantane-based compounds, including N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride, are of significant interest in the treatment of neurodegenerative diseases. The rigid adamantane scaffold is a key feature in several drugs used for dementia, Alzheimer's, and Parkinson's diseases, indicating the potential of N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in similar applications. Studies suggest that derivatives of adamantane, such as amantadine and memantine, have shown efficacy in treating these conditions, hinting at the promising direction for N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in neurodegenerative disease research (Dembitsky, Gloriozova, & Poroikov, 2020).

Role in Psychiatry

The exploration of N-acetylcysteine (NAC) in psychiatry, due to its modulating effects on glutamatergic, neurotropic, and inflammatory pathways, provides insights into how N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride might be researched for psychiatric applications. While the mechanisms of action are beginning to be understood, the therapeutic potential of these compounds in treating psychiatric disorders is emerging, suggesting a potential area of research for N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in modulating similar pathways (Dean, Giorlando, & Berk, 2011).

Environmental Impact and Toxicology

Research on acetaminophen (ACT), a commonly used painkiller, and its environmental impact offers a parallel to understanding the fate and behavior of compounds like N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in aquatic environments. The study on ACT's occurrences, toxicities, removal technologies, and transformation pathways in environmental compartments highlights the importance of assessing the environmental fate of pharmaceutical compounds, suggesting a research avenue for N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in environmental science (Vo et al., 2019).

properties

IUPAC Name

N-(2-adamantyl)-2-pyrrolidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.ClH/c19-15(10-18-3-1-2-4-18)17-16-13-6-11-5-12(8-13)9-14(16)7-11;/h11-14,16H,1-10H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGCQEGZOZTBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2C3CC4CC(C3)CC2C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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